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Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that, if unchecked, progresses

to cirrhosis, liver failure, and hepatocellular carcinoma. A key pathological event in this process

is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and

deposit excessive extracellular matrix (ECM), leading to the scarring of liver tissue.[1][2]

Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical pro-fibrotic

mediator, with elevated expression in fibrotic livers.[1][3][4][5] It plays a significant role in the

activation of HSCs and the perpetuation of the fibrotic cascade.[1]

GB1107 is a novel, orally active small molecule inhibitor of Gal-3, demonstrating high affinity

(27 nM) and over 1000-fold selectivity for Gal-3 compared to other galectins.[3][5] This high

selectivity and oral bioavailability make GB1107 a promising therapeutic candidate for targeting

the underlying mechanisms of liver fibrosis. This technical guide provides a comprehensive

overview of the role of GB1107 in attenuating liver fibrosis, focusing on its mechanism of

action, preclinical efficacy data, and the detailed experimental protocols used to evaluate its

effects.

Mechanism of Action: Inhibiting the Pro-Fibrotic
Activity of Galectin-3
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Galectin-3 contributes to liver fibrosis through several mechanisms, primarily centered on the

activation of hepatic stellate cells. Upon liver injury, Gal-3 is secreted by various cells, including

macrophages, and activates quiescent HSCs to become collagen-producing myofibroblasts.[1]

Galectin-3 can oligomerize on the cell surface, forming lattice-like structures that cluster pro-

fibrotic receptors and amplify signaling pathways, such as the Transforming Growth Factor-β

(TGF-β) pathway, which is a major driver of fibrosis.[1][2]

GB1107 exerts its anti-fibrotic effects by binding to the carbohydrate recognition domain of Gal-

3, preventing it from interacting with its binding partners on the surface of HSCs and other cells.

This inhibition disrupts the pro-fibrotic signaling cascade, leading to a reduction in HSC

activation and subsequent collagen deposition.
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Phase 1: Fibrosis Induction (Weeks 1-8)

Phase 2: Therapeutic Intervention (Weeks 5-8)

Phase 3: Endpoint Analysis (End of Week 8)

Male C57Bl/6 Mice
(n=8 per group)

Administer CCl4 in Olive Oil (1:3)
1µL/g, i.p., twice weekly

Administer GB1107
(10 mg/kg, p.o., once daily)

Sacrifice and Sample Collection
(Plasma and Liver Tissue)

Biochemical Assays
(ALT, AST, Gal-3, YKL-40)

Histological Analysis
(Sirius Red, SHG)

RNA Sequencing
(Whole Liver)
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Pathophysiological Premise

Therapeutic Hypothesis

Intervention and Outcome

Liver fibrosis is driven by
activated hepatic stellate cells (HSCs).

Inhibition of Galectin-3 will
prevent HSC activation and

reduce liver fibrosis.

Galectin-3 is a key mediator
of HSC activation.

GB1107 is a potent and
selective Galectin-3 inhibitor.

GB1107 attenuates liver fibrosis
in preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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